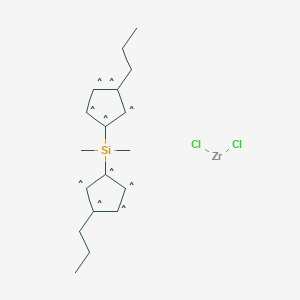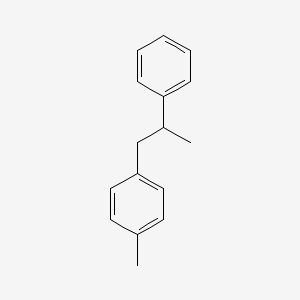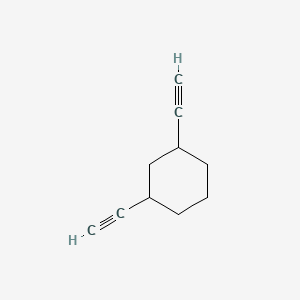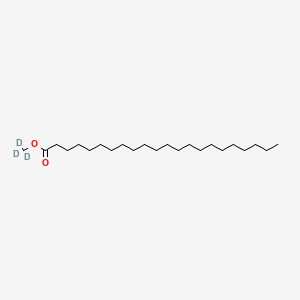
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride is a chemical compound with the molecular formula C18H26Cl2SiZr. It is a member of the metallocene family, which are compounds typically consisting of a metal and two cyclopentadienyl anions. This compound is known for its applications in catalysis, particularly in the polymerization of olefins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dimethylsilylbis(3-N-propylcyclopentadienyl) lithium. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Zirconium oxides and other zirconium-containing compounds.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of new materials and catalysts.
Industry: It is used in the production of high-performance polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates the polymerization of olefins by coordinating with the monomer units and enabling their insertion into the growing polymer chain. The molecular targets and pathways involved include the activation of the zirconium center and the stabilization of the transition states during the polymerization process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylsilylbis(cyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(3-N-methylcyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(3-N-ethylcyclopentadienyl)zirconium dichloride
Uniqueness
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride is unique due to the presence of the N-propyl group, which can influence the electronic and steric properties of the compound. This can lead to differences in catalytic activity and selectivity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C18H26Cl2SiZr |
|---|---|
Molekulargewicht |
432.6 g/mol |
InChI |
InChI=1S/C18H26Si.2ClH.Zr/c1-5-7-15-9-11-17(13-15)19(3,4)18-12-10-16(14-18)8-6-2;;;/h9-14H,5-8H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
WTMBBVFJGDMDLO-UHFFFAOYSA-L |
Kanonische SMILES |
CCC[C]1[CH][CH][C]([CH]1)[Si](C)(C)[C]2[CH][CH][C]([CH]2)CCC.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)


![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)



